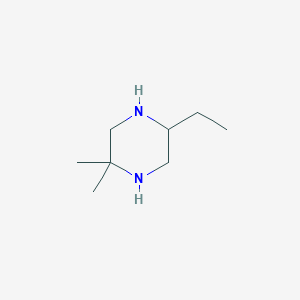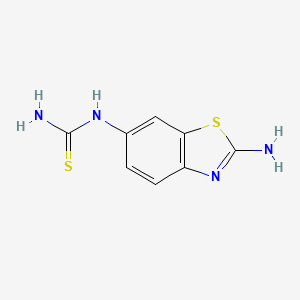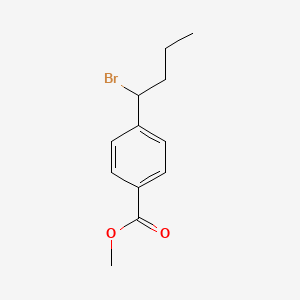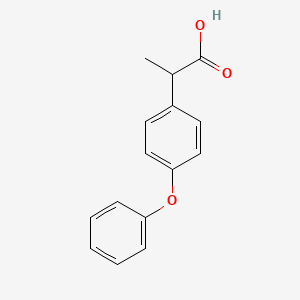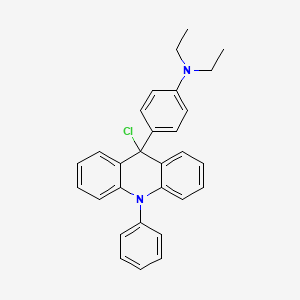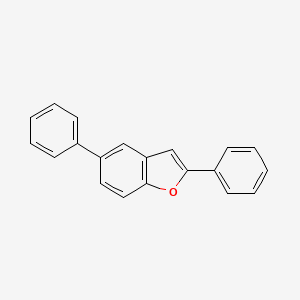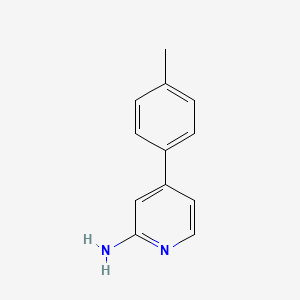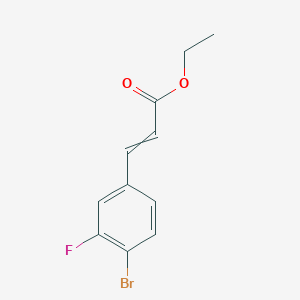
Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which is conjugated with an acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde and ethyl acrylate.
Reaction Conditions: A base such as potassium carbonate is used to deprotonate the ethyl acrylate, forming an enolate ion.
Condensation Reaction: The enolate ion then undergoes a condensation reaction with 4-bromo-3-fluorobenzaldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the double bond in the acrylate moiety, converting it into a saturated ester.
Substitution: The bromo substituent on the phenyl ring can be
Properties
CAS No. |
923266-16-4 |
|---|---|
Molecular Formula |
C11H10BrFO2 |
Molecular Weight |
273.10 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3 |
InChI Key |
RVIHRBSFAPPZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-thiophen-3-yl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8720256.png)

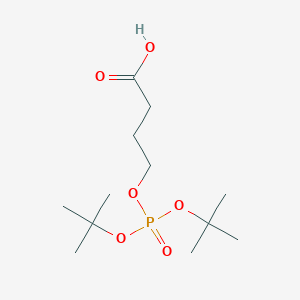

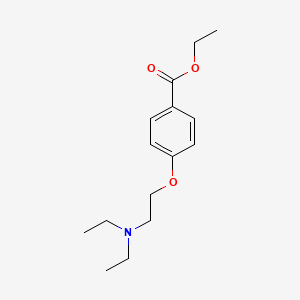
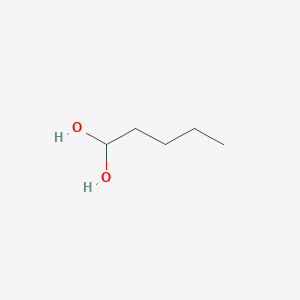
![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)
